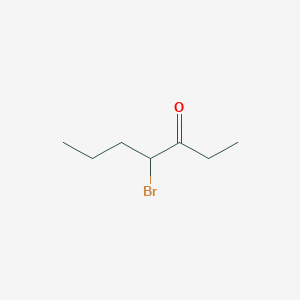

4-Bromoheptan-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57246-65-8 |

|---|---|

Molecular Formula |

C7H13BrO |

Molecular Weight |

193.08 g/mol |

IUPAC Name |

4-bromoheptan-3-one |

InChI |

InChI=1S/C7H13BrO/c1-3-5-6(8)7(9)4-2/h6H,3-5H2,1-2H3 |

InChI Key |

JDGAYPFRPOMJIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)CC)Br |

Origin of Product |

United States |

Synthetic Strategies for 4 Bromoheptan 3 One and Analogous α Bromoketones

Direct Bromination Methodologies

The most common and direct approach to synthesizing α-bromoketones involves the halogenation of a corresponding ketone precursor. mdpi.com These methods are often favored due to the ready availability of the starting ketones. mdpi.com

Electrophilic Bromination of Heptan-3-one (or analogous ketones) with Brominating Agents (e.g., Br₂, NBS)

The classic method for synthesizing α-bromoketones is the electrophilic bromination of an enolizable ketone, such as heptan-3-one, using molecular bromine (Br₂) or N-Bromosuccinimide (NBS). masterorganicchemistry.comnih.gov The reaction typically proceeds under acidic conditions, which catalyze the keto-enol tautomerism to form the nucleophilic enol intermediate. masterorganicchemistry.comopenstax.org This enol then attacks the electrophilic bromine source to yield the α-bromo ketone. masterorganicchemistry.comlibretexts.org The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-limiting step. openstax.org

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine, often employed for its milder nature and safer handling. commonorganicchemistry.com NBS can be used under various conditions, sometimes catalyzed by an acid like p-toluenesulfonic acid in an ionic liquid medium, which can be recycled. scirp.org In some cases, the reaction can be catalyzed by ammonium (B1175870) acetate, with the optimal solvent depending on the substrate; for example, cyclic ketones are effectively brominated in diethyl ether at room temperature, while acyclic ketones may require heating in carbon tetrachloride. researchgate.net

Table 1: Examples of Direct Electrophilic Bromination of Ketones

| Ketone Substrate | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Acetophenone | Br₂ | Acetic Acid | α-Bromoacetophenone | 72% | openstax.org |

| 2-Methylcyclohexanone | Br₂ | - | 2-Bromo-2-methylcyclohexanone | - | openstax.org |

| Various Ketones | NBS | p-Toluenesulfonic acid / [bmim]PF₆ | Corresponding α-Bromoketones | Good | scirp.org |

| Cyclic Ketones | NBS | NH₄OAc / Et₂O | Corresponding α-Bromoketones | Good | researchgate.net |

Oxidative Bromination Approaches (e.g., KBr/Fe(NO₃)₃, H₂O₂/HBr)

Oxidative bromination methods provide a greener and often more efficient alternative to using molecular bromine directly. These techniques generate the electrophilic bromine species in situ from a more benign bromine source, such as a bromide salt.

A prominent example is the use of a hydrogen peroxide/hydrobromic acid (H₂O₂/HBr) system. sciencemadness.orgrsc.org In this method, H₂O₂ oxidizes HBr to generate bromine in situ. sciencemadness.orgresearchgate.net This approach has been successfully applied to a wide range of substrates, including 1,3-diketones, β-ketoesters, and various aryl alkyl and dialkyl ketones, often simply using water as the solvent ("on water") and proceeding at room temperature without a catalyst. sciencemadness.orgrsc.org The reaction demonstrates high selectivity for monobromination, and the reactivity can be controlled by adjusting the concentration of the reagents. sciencemadness.org

Another mild and effective oxidative bromination system employs potassium bromide (KBr) in combination with iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃∙9H₂O). colab.wsorcid.orgscispace.com This method provides a practical route for the α-monobromination of various ketones.

Table 2: Examples of Oxidative Bromination of Ketones

| Ketone Substrate | Reagent System | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Various Ketones | H₂O₂/HBr | "on water", Room Temp. | Corresponding α-Bromoketones | 69-97% | rsc.org |

| 4-Methylacetophenone | H₂O₂/HBr | Aqueous, Room Temp. | 2-Bromo-1-(p-tolyl)ethan-1-one | >80% conversion | sciencemadness.org |

| Various Ketones | KBr/Fe(NO₃)₃∙9H₂O | Mild conditions | Corresponding α-Monobromoketones | - | colab.wssunankalijaga.org |

Indirect Synthetic Routes

Indirect methods offer alternative pathways to α-bromoketones, often starting from precursors other than the corresponding ketone.

Tandem Oxidation-Bromination from Secondary Alcohols

A highly efficient and atom-economical strategy involves the one-pot conversion of secondary alcohols into α-bromoketones. deepdyve.comrsc.org This process combines the oxidation of the alcohol to a ketone and the subsequent α-bromination of the in situ generated ketone into a single synthetic operation. researchgate.netdeepdyve.com

One such green protocol utilizes ammonium bromide (NH₄Br) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄). deepdyve.comrsc.org This system is effective for a range of secondary alcohols, including benzylic and aliphatic types, proceeding through two consecutive steps: alcohol oxidation followed by oxidative bromination. deepdyve.comresearchgate.net

Similarly, the H₂O₂-HBr(aq) system can be used to transform secondary aliphatic and benzylic alcohols directly into α-monobromo or α,α'-dibromo ketones with yields up to 91%. nih.govscispace.com The selectivity towards mono- or di-bromination can be controlled by varying the quantities of H₂O₂ and HBr used. scispace.com This method is noted for its experimental simplicity, low cost, and adherence to green chemistry principles. nih.govscispace.com

Table 3: One-Pot Synthesis of α-Bromoketones from Secondary Alcohols

| Alcohol Substrate | Reagent System | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Various Secondary Alcohols | NH₄Br / Oxone® | - | Corresponding α-Bromoketones | Moderate to Excellent | deepdyve.comrsc.org |

| Pentan-3-ol | H₂O₂ / HBr(aq) | Acetonitrile or Water | 4-Bromopentan-3-one | up to 91% | nih.govscispace.com |

Functionalization of Olefinic Precursors (e.g., bromide/bromate couple)

Olefins can serve as precursors for the synthesis of α-bromoketones through various oxidative bromination reactions. researchgate.netsabangcollege.ac.in A notable method involves using a bromide/bromate couple (e.g., KBr/KBrO₃) as a nonhazardous brominating agent. researchgate.netlookchem.comias.ac.in This approach provides a viable alternative to the use of hazardous molecular bromine. researchgate.netias.ac.in The reaction of olefins with reagents like N-bromosuccinimide (NBS) in the presence of o-iodoxybenzoic acid (IBX) has also been reported for the direct conversion to α-bromo ketones. deepdyve.com Furthermore, a visible-light-irradiated synthesis from olefins has been developed, highlighting modern, eco-friendly approaches. researchgate.net

Green Chemistry Principles in α-Bromoketone Synthesis

The synthesis of α-bromoketones has increasingly been guided by the principles of green chemistry, aiming to develop more environmentally benign, efficient, and safer protocols. mdpi.comscielo.br Key advancements include:

Use of Safer Reagents: There is a significant shift away from using toxic and corrosive molecular bromine. chemistryviews.org Alternatives include in situ generation of bromine from systems like H₂O₂/HBr, which uses an inexpensive and eco-friendly oxidant (H₂O₂) whose only byproduct is water. sciencemadness.orgrsc.orgnih.gov The use of bromide/bromate couples also avoids handling hazardous Br₂. researchgate.net

Atom Economy: Tandem reactions, such as the one-pot oxidation-bromination of secondary alcohols, improve atom economy by reducing the number of separate reaction and purification steps. deepdyve.comscispace.com

Energy Efficiency: The development of reactions that proceed under mild conditions, such as at room temperature, reduces energy consumption. rsc.org Mechanochemical methods, involving manual grinding or vortex mixing, offer solvent-free and energy-efficient alternatives. scielo.br Photocatalytic methods that utilize visible light are also emerging as energy-efficient techniques. chemistryviews.org

Safer Solvents and Auxiliaries: Many modern methods aim to eliminate hazardous organic solvents. The H₂O₂-HBr system can be performed "on water," using water as the reaction medium, which dramatically lowers the environmental impact. sciencemadness.orgrsc.org Solvent-free approaches, such as grinding reagents in a mortar and pestle, have also been developed. nih.gov The use of recyclable ionic liquids as reaction media further contributes to greener synthesis. scirp.org

Waste Prevention: By using catalytic systems and reagents that are consumed more efficiently, the generation of hazardous waste is minimized. scielo.bracs.org For instance, using H₂O₂/HBr avoids the production of organic waste associated with other brominating agents. nih.gov

Utilization of Ionic Liquids as Recyclable Reaction Media

Ionic liquids (ILs) have emerged as green and recyclable alternatives to traditional volatile organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive for the α-bromination of ketones. scirp.org Research has shown that ketones can be smoothly converted to α-bromoketones using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid in various ionic liquids. scirp.orgresearchgate.net

Commonly used ionic liquids for this transformation include 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) and N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([bmpy]Tf2N). scirp.orgresearchgate.net A significant advantage of this method is the ease of product separation and the recyclability of the ionic liquid. The α-bromoketone product can be extracted with a simple solvent like ether, and the remaining ionic liquid can be recovered and reused multiple times without a significant loss in product yield. scirp.orgresearchgate.net This has been demonstrated for the conversion of acetophenone, which could be successfully brominated for up to seven cycles in [bmim]PF6 while maintaining high yields. scirp.org

Table 1: Conversion of Ketones into α-Bromoketones in Ionic Liquids vs. Chloroform

| Entry | Ketone | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetophenone | [bmim]PF6 | 2 | 85 |

| 2 | Acetophenone | CHCl3 | 2 | 78 |

| 3 | Propiophenone | [bmim]PF6 | 2 | 82 |

| 4 | Propiophenone | CHCl3 | 2 | 75 |

Data sourced from studies on the α-bromination of ketones using NBS and a catalytic amount of p-toluenesulfonic acid. scirp.org

Aqueous Phase Reactions and "On Water" Methodologies

Performing organic reactions in water is highly desirable from an environmental and economic perspective. Several methods have been developed for the synthesis of α-bromoketones in aqueous media. One such method involves the use of a hydrogen peroxide-hydrobromic acid (H2O2-HBr) system. acs.orggoogle.com This system is effective for the bromination of various ketones in water, offering an efficient and greener alternative to traditional brominating agents. acs.orggoogle.com The reaction proceeds under mild conditions and avoids the use of hazardous organic solvents. acs.org

Another aqueous phase method utilizes a bromide/bromate couple as a non-hazardous brominating agent for the synthesis of α-bromoketones from olefins. researchgate.net This procedure represents a safer alternative to using molecular bromine. researchgate.net

The "on water" methodology, where the reaction is performed in a heterogeneous mixture of water and organic reactants, has also been successfully applied. For instance, heating styrenes with N-bromosuccinimide (NBS) in water can lead to the in situ formation of α-bromoketones, which can then be used in subsequent reactions to form heterocyclic compounds. researchgate.net

Metal-Free and Non-Hazardous Reagent Systems

The development of metal-free synthesis routes is a significant goal in modern organic chemistry to avoid issues of metal toxicity and contamination. For the synthesis of α-bromoketones, several metal-free and non-hazardous reagent systems have been reported.

One effective method involves the use of TsNBr2 (N,N-dibromo-p-toluenesulfonamide), which reacts readily with olefins in an acetone-water mixture to produce α-bromo ketones in excellent yields and within a short time. researchgate.net Another green protocol employs the combination of ammonium bromide (NH4Br) and Oxone, which are inexpensive, stable, and non-toxic reagents, to synthesize α-bromoketones from secondary alcohols in a one-pot reaction. researchgate.netdeepdyve.com

Bromodimethylsulfonium bromide (BDMS) has been identified as a highly effective and regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones. acs.org This method is advantageous as it does not require a catalyst, a base, or chromatographic purification, and it uses a less hazardous reagent than molecular bromine. acs.org

Furthermore, a sustainable approach using graphitic carbon nitride (g-C3N4) as a metal-free, heterogeneous photocatalyst has been developed. rsc.org This system allows for the regioselective synthesis of α-bromo ketones under visible light, highlighting the potential of photocatalysis in green chemistry. rsc.org

Stereoselective Synthesis of Chiral α-Bromoketone Analogs

The synthesis of chiral α-bromoketones is of great interest due to their utility as building blocks for complex, stereochemically defined molecules. Various strategies have been developed to control the stereochemistry at the α-position.

Application of Chiral Pool and Auxiliary Approaches

The chiral pool approach utilizes readily available chiral molecules from nature to synthesize enantiomerically pure target molecules. While direct examples for 4-bromoheptan-3-one are scarce, the principle is widely applied in the synthesis of analogous chiral ketones.

A more common strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For instance, the stereoselective synthesis of chiral α-SCF3-β-ketoesters, which are analogs of α-haloketones, has been achieved using a chiral auxiliary derived from trans-1,2-diaminocyclohexane. mdpi.com This auxiliary directs the introduction of the trifluoromethylthio group to a specific face of the enamine intermediate, leading to the formation of the product with high enantioselectivity. mdpi.com

Asymmetric Catalysis in α-Haloketone Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of α-bromoketones, organocatalysis has proven to be particularly effective. The first organocatalytic enantioselective α-bromination of both aldehydes and ketones was a significant breakthrough. rsc.orgrsc.org

For ketones, C2-symmetric imidazolidinones have been used as catalysts to achieve high enantioselectivity (up to 94% ee) in the α-bromination reaction. rsc.orgnih.govresearchgate.net These catalysts work by forming a chiral enamine intermediate with the ketone substrate, which then reacts with an electrophilic bromine source, such as 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone. rsc.orgresearchgate.net

Another successful approach involves phase-transfer catalysis. A recoverable chiral quaternary ammonium salt can catalyze the reaction between a racemic α-bromo ketone and a nucleophile, leading to a chiral product with high enantioselectivity. organic-chemistry.orgresearchgate.net This method has been applied to the synthesis of chiral α-azido and α-amino ketones from their corresponding racemic α-bromo precursors. organic-chemistry.orgresearchgate.net

Table 2: Organocatalytic Asymmetric α-Bromination of Cyclic Ketones

| Entry | Ketone | Catalyst | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Cyclohexanone | (4R,5R)-diphenylimidazolidine | 94 |

| 2 | Cyclopentanone | (4R,5R)-diphenylimidazolidine | 88 |

| 3 | Cycloheptanone | (4R,5R)-diphenylimidazolidine | 85 |

Data sourced from studies on the organocatalytic enantioselective α-bromination of ketones. rsc.org

Diastereoselective and Enantioselective Methodologies for Stereocenter Introduction

The introduction of a stereocenter α-to a carbonyl group can be achieved with high control over both diastereoselectivity and enantioselectivity. The methods described under asymmetric catalysis are prime examples of enantioselective methodologies.

Diastereoselective methods are often employed when the substrate already contains a chiral center, and the goal is to introduce a new one with a specific relationship to the existing one. However, powerful catalytic asymmetric methods can also establish multiple stereocenters with high diastereoselectivity.

For example, the phase-transfer-catalyzed alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium bromide catalyst and a racemic secondary alkyl halide proceeds with excellent syn-diastereoselectivity and enantioselectivity. organic-chemistry.org Although this example leads to β-branched α-amino acids, the underlying principle of creating a new stereocenter with high diastereomeric and enantiomeric control through ion-pair mediated catalysis is relevant to the synthesis of complex α-substituted ketones. organic-chemistry.org The ability to control the stereochemical outcome allows for the synthesis of all possible stereoisomers of the target molecule, which is crucial for applications in medicinal chemistry and materials science. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 4 Bromoheptan 3 One

Nucleophilic Substitution Pathways at the Brominated Carbon

Nucleophilic substitution at the α-carbon of halo-ketones is a synthetically important transformation. The reaction can, in principle, proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway, each with distinct kinetic and stereochemical consequences.

SN1 and SN2 Reaction Kinetics and Stereochemical Implications

The predominant nucleophilic substitution pathway for α-haloketones like 4-bromoheptan-3-one is the SN2 reaction . ntu.edu.sg This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group (backside attack). chemicalnote.com The reaction follows second-order kinetics, as the rate is dependent on the concentrations of both the α-haloketone and the nucleophile. chemicalnote.com

Rate (SN2) = k[this compound][Nucleophile]

From a stereochemical standpoint, the SN2 mechanism proceeds with a complete inversion of configuration at the reaction center. chemicalnote.commasterorganicchemistry.com If the starting this compound is a single enantiomer (e.g., (R)-4-bromoheptan-3-one), the product will be the opposite enantiomer (e.g., (S)-product). This stereospecific outcome is a hallmark of the SN2 pathway. masterorganicchemistry.com

In contrast, the SN1 pathway is generally disfavored for α-halocarbonyl compounds. ntu.edu.sg This mechanism involves a slow, rate-determining first step where the carbon-bromine bond breaks to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. chemicalnote.comlibretexts.org The primary reason for its disfavor is the inherent instability of the resulting α-carbonyl carbocation. ntu.edu.sg If an SN1 reaction were to occur, it would follow first-order kinetics, with the rate depending only on the concentration of the substrate. youtube.com

Rate (SN1) = k[this compound]

The stereochemical outcome of an SN1 reaction involves the formation of a planar carbocation intermediate, which the nucleophile can attack from either face with equal probability. chemicalnote.comlibretexts.org This leads to a racemic mixture of products (both retention and inversion of configuration), resulting in a loss of optical activity. libretexts.org

Table 1: Comparison of SN1 and SN2 Pathways for this compound

| Feature | SN2 Pathway (Favored) | SN1 Pathway (Disfavored) |

| Mechanism | Single, concerted step chemicalnote.com | Two-step via carbocation intermediate chemicalnote.com |

| Kinetics | Second-order chemicalnote.com | First-order youtube.com |

| Rate Law | Rate = k[substrate][nucleophile] | Rate = k[substrate] |

| Stereochemistry | Inversion of configuration masterorganicchemistry.com | Racemization (inversion + retention) libretexts.org |

| Substrate | Favored by less steric hindrance chemicalnote.com | Favored by stable carbocation formation masterorganicchemistry.com |

| Intermediate | Transition state chemicalnote.com | Carbocation libretexts.org |

Influence of Leaving Group Effects and Nucleophile Characteristics

The efficiency of nucleophilic substitution reactions is heavily influenced by the nature of both the leaving group and the incoming nucleophile.

Leaving Group Effects: A good leaving group is a species that is stable on its own, which typically corresponds to being a weak base. libretexts.org In this compound, the bromide ion (Br⁻) is an effective leaving group. The ability of halogens to act as leaving groups increases down the periodic table as basicity decreases and polarizability increases. Therefore, iodide is a better leaving group than bromide, which is significantly better than chloride and fluoride. libretexts.org

Relative Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is a direct result of the strength of the carbon-halogen bond; the weaker C-Br bond is more easily broken than a C-F bond. up.ac.za

Nucleophile Characteristics: The choice of nucleophile is critical as it can dictate the reaction pathway. For SN2 reactions on α-haloketones, less basic nucleophiles are generally preferred. ntu.edu.sg The use of strong, basic nucleophiles (e.g., hydroxides, alkoxides) can lead to competing elimination reactions or the formation of enolate ions by abstracting an acidic α or α' proton, which can then participate in other side reactions. ntu.edu.sg Nucleophilicity is also a factor; for instance, iodide is considered a good nucleophile.

Table 2: Influence of Nucleophile Type on Reactions with this compound

| Nucleophile Type | Example(s) | Likely Primary Reaction |

| Strong Base, Strong Nucleophile | RO⁻, OH⁻ | E2 Elimination / Favorskii Rearrangement |

| Weak Base, Strong Nucleophile | I⁻, Br⁻, RS⁻, N₃⁻ | SN2 Substitution cdnsciencepub.com |

| Strong, Sterically Hindered Base | t-BuO⁻ | E2 Elimination (Hofmann product) |

| Weak Base, Weak Nucleophile | H₂O, ROH | Slow SN1/E1 (if forced) libretexts.orgiitk.ac.in |

Elimination Reactions Leading to Unsaturated Systems

When this compound is treated with a base, it can undergo elimination reactions to form alkenes. The two primary mechanisms are the E1 and E2 pathways.

E1 and E2 Pathways and Regioselectivity

The E2 (bimolecular elimination) pathway is the most common elimination mechanism for α-haloketones in the presence of a strong base. It is a concerted, one-step process where the base removes a proton from a β-carbon at the same time the bromide leaving group departs. transformationtutoring.com For E2 reactions to occur, the β-hydrogen and the leaving group must be in an anti-periplanar orientation. iitk.ac.intransformationtutoring.com

This compound has two distinct β-carbons with abstractable protons: C2 and C5. This leads to the possibility of forming two different constitutional isomers, making regioselectivity a key consideration.

Zaitsev's Rule: With a small, strong base like sodium ethoxide (NaOEt), the reaction favors the formation of the more substituted, and thus more stable, alkene. iitk.ac.inchemistrysteps.com This is known as the Zaitsev product.

Hofmann's Rule: With a sterically hindered (bulky) base like potassium tert-butoxide (t-BuOK), the base preferentially abstracts the more sterically accessible proton. chemistrysteps.com This leads to the formation of the less substituted alkene, known as the Hofmann product.

The E1 (unimolecular elimination) pathway proceeds in two steps, starting with the formation of a carbocation, which is the same rate-determining step as in the SN1 reaction. iitk.ac.in In the second step, a weak base removes a β-proton to form the double bond. This pathway is generally less useful for alkyl halides because it often competes with SN1 reactions and is less regioselective than the E2 pathway. iitk.ac.in It is favored by weak bases and polar protic solvents. iitk.ac.in

Formation of α,β-Unsaturated Ketones

The elimination of HBr from this compound leads directly to the formation of unsaturated ketones. When elimination follows Zaitsev's rule (deprotonation at C2), the product is hept-4-en-3-one . This product is an α,β-unsaturated ketone, where the newly formed carbon-carbon double bond is conjugated with the carbonyl group. wikipedia.org

This conjugation provides significant thermodynamic stability to the molecule due to the delocalization of π-electrons across the O=C–C=C system. libretexts.org This added stability is a primary reason why the Zaitsev product is often the thermodynamically favored product. chemistrysteps.com The Hofmann product, hept-5-en-3-one , is a β,γ-unsaturated ketone and lacks this stabilizing conjugation.

Rearrangement Reactions: The Favorskii Rearrangement and Related Processes

In the presence of a strong base, such as an alkoxide or hydroxide (B78521), α-haloketones that possess an acidic proton on the α'-carbon (the α-carbon on the other side of the carbonyl) can undergo the Favorskii rearrangement . ddugu.ac.in this compound, having protons at the C2 position, is a suitable substrate for this reaction.

The generally accepted mechanism proceeds through a cyclopropanone (B1606653) intermediate: wikipedia.orgrsc.org

Enolate Formation: The base (e.g., methoxide, MeO⁻) abstracts an acidic α'-proton from C2, forming an enolate. wikipedia.org

Intramolecular SN2: The enolate attacks the α-carbon (C4) in an intramolecular SN2 fashion, displacing the bromide leaving group to form a strained, bicyclic cyclopropanone intermediate. wikipedia.orgyoutube.com

Nucleophilic Attack: The nucleophilic base (MeO⁻) attacks the carbonyl carbon of the highly reactive cyclopropanone. wikipedia.org This opens the carbonyl π-bond to form a tetrahedral intermediate.

Ring Opening: The carbonyl group reforms, and in doing so, cleaves one of the carbon-carbon bonds of the three-membered ring. The cleavage occurs to form the more stable of the two possible carbanions.

Protonation: The resulting carbanion is rapidly protonated by the solvent (e.g., methanol) to yield the final product, which is a carboxylic acid derivative (an ester in this case). libretexts.org

When applied to this compound, this rearrangement results in a rearranged carbon skeleton, yielding a derivative of 2-ethyl-3-methylpentanoic acid. This reaction is a powerful method for ring contraction in cyclic systems and for synthesizing highly branched carboxylic acid derivatives from acyclic ketones. ddugu.ac.in

Cyclopropanone Intermediate Mechanism in α-Haloketone Rearrangements

The most widely accepted mechanism for the Favorskii rearrangement of α-haloketones possessing an α'-hydrogen involves a cyclopropanone intermediate. ddugu.ac.inwikipedia.orgscienceinfo.com In the case of this compound, a base abstracts a proton from the α'-carbon (C-2), which is the carbon adjacent to the carbonyl group but not bonded to the halogen. adichemistry.com This deprotonation forms an enolate, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom (C-4), leading to the formation of a bicyclic cyclopropanone intermediate. scienceinfo.comadichemistry.com

The strained cyclopropanone ring is then susceptible to nucleophilic attack by a base, such as a hydroxide or alkoxide ion. adichemistry.commsu.edu The ring-opening occurs in a manner that generates the more stable carbanion. adichemistry.com For the intermediate derived from this compound, the cleavage can occur on either side of the carbonyl group, leading to different carbanionic intermediates. Subsequent protonation of the more stable carbanion yields the final carboxylic acid derivative. ddugu.ac.in

Table 1: Key Steps in the Cyclopropanone Mechanism for this compound

| Step | Description |

| 1. Enolate Formation | A base removes a proton from the α'-carbon (C-2) to form an enolate. adichemistry.com |

| 2. Cyclization | The enolate undergoes intramolecular SN2 displacement of the bromide at C-4 to form a cyclopropanone intermediate. scienceinfo.com |

| 3. Nucleophilic Attack | A nucleophile (e.g., OH⁻) attacks the carbonyl carbon of the cyclopropanone. adichemistry.com |

| 4. Ring Opening | The cyclopropanone ring opens to form the more stable carbanion. adichemistry.commsu.edu |

| 5. Protonation | The carbanion is protonated to yield the final rearranged product. ddugu.ac.in |

Semi-Benzylic and Quasi-Favorskii Mechanistic Variants

In instances where the α-haloketone lacks α'-hydrogens, or when their abstraction is sterically hindered, the reaction cannot proceed through the cyclopropanone pathway. ddugu.ac.inchemistnotes.com Under these circumstances, a different mechanism, known as the semi-benzylic or quasi-Favorskii rearrangement, is operative. ddugu.ac.inmychemblog.com

This mechanism involves the direct nucleophilic addition of a base to the carbonyl carbon, forming a tetrahedral intermediate. scienceinfo.com This is followed by a 1,2-migration of the adjacent carbon, which displaces the halide ion in a concerted step. mychemblog.com While this compound possesses α'-hydrogens, understanding these alternative pathways is crucial for predicting the outcomes of reactions with more substituted α-haloketones. The term "quasi-Favorskii" is sometimes used to describe this pathway, which was initially thought to be the universal mechanism for all Favorskii rearrangements before labeling studies provided evidence for the cyclopropanone intermediate. wikipedia.org

Impact of Base and Solvent on Rearrangement Outcomes and Product Distribution

The choice of base and solvent significantly influences the outcome of the Favorskii rearrangement. The use of hydroxide ions as the base typically leads to the formation of a carboxylic acid. ddugu.ac.in In contrast, employing alkoxide bases, such as sodium ethoxide, results in the corresponding ester as the product. scienceinfo.comadichemistry.com Similarly, the use of amines as bases will yield amides. scienceinfo.comadichemistry.com

The solvent can also play a role in the reaction mechanism. In polar solvents, a zwitterionic intermediate, formed by the ionization of the enolate before cyclization, may be involved. msu.edu The nature of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate and product distribution. For instance, polar aprotic solvents might favor the formation of the enolate, while protic solvents can participate in protonation steps.

Carbonyl Group Reactivity and α-Carbon Transformations

The presence of both a carbonyl group and an α-halogen imparts a dual reactivity to this compound, making it a versatile building block in organic synthesis. mdpi.com

Nucleophilic Addition to the Ketone Functionality

The carbonyl group in this compound is electrophilic and can undergo nucleophilic addition reactions. askfilo.comscribd.com Various nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. For example, reduction of the ketone with reagents like sodium borohydride (B1222165) would yield the corresponding alcohol, 4-bromoheptan-3-ol. It is important to note that strong bases can lead to competing reactions, such as enolate formation and rearrangement, as discussed previously. jove.com

Keto-Enol Tautomerism and Enolate Formation

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.orglibretexts.orgreddit.com This keto-enol tautomerism is a fundamental process that underpins much of the reactivity at the α-carbon. libretexts.org The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org

In the presence of a base, a proton can be removed from the α-carbon (C-2 or C-4) to form a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, making both sites potential nucleophiles. masterorganicchemistry.com The formation of the enolate is a key step in many reactions involving the α-carbon. masterorganicchemistry.com

Table 2: Factors Influencing Keto-Enol Equilibrium

| Factor | Description |

| Substitution | More substituted enols are generally more stable. libretexts.org |

| Conjugation | Conjugation with other functional groups can stabilize the enol form. libretexts.orglibretexts.org |

| Intramolecular Hydrogen Bonding | In 1,3-dicarbonyl compounds, intramolecular hydrogen bonding significantly favors the enol tautomer. libretexts.orglibretexts.org |

| Aromaticity | If the enol form is aromatic, it will be the predominant tautomer. libretexts.orglibretexts.org |

Alkylation, Acylation, and Other Enolate-Based Reactions

Once formed, the enolate of this compound can act as a nucleophile in a variety of reactions. A particularly useful transformation is the alkylation of the α-carbon. libretexts.orglibretexts.org This is typically achieved by treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to irreversibly form the enolate, followed by the addition of an alkyl halide. masterorganicchemistry.com This SN2 reaction results in the formation of a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org

Similarly, acylation can be carried out by reacting the enolate with an acylating agent, such as an acyl chloride or anhydride. This introduces an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl compound. These enolate-based reactions are powerful tools for constructing more complex carbon skeletons from simpler precursors like this compound.

Organometallic Cross-Coupling and Functionalization Reactions

Oxidative Addition: The catalytic cycle for the cross-coupling of this compound is initiated by the oxidative addition of the C(sp³)–Br bond to a low-valent metal center, typically a Pd(0) or Ni(0) species. acs.orgacs.org This step involves the cleavage of the carbon-bromine bond and the formation of two new bonds between the metal and the carbon and bromine atoms, respectively. The metal center is formally oxidized by two units, for instance, from Pd(0) to a Pd(II) alkyl halide intermediate. The presence of electron-rich ligands on the metal center can facilitate this step by stabilizing the resulting higher oxidation state intermediate. nsf.gov For α-bromoketones, this oxidative addition is a critical activation step, transforming the relatively inert organic halide into a reactive organometallic species poised for further transformation. acs.org In some nickel-catalyzed systems, particularly with unactivated alkyl halides, the oxidative addition can proceed through a single-electron transfer (SET) mechanism, leading to the formation of radical intermediates. sci-hub.se

Reductive Elimination: The final step of many cross-coupling catalytic cycles is reductive elimination , which results in the formation of the desired product and the regeneration of the catalytically active low-valent metal species. acs.orgnasa.gov This process is the microscopic reverse of oxidative addition. nih.gov In the context of reactions involving this compound, after the formation of an intermediate where the two coupling partners are bound to the metal center, these two groups are eliminated to form a new covalent bond. For this to occur, the two ligands to be eliminated must typically be in a cis-orientation to each other on the metal center. nsf.gov The metal's oxidation state is reduced by two, for example, from Pd(II) back to Pd(0), allowing it to re-enter the catalytic cycle. Sterically hindered ligands can promote reductive elimination by creating steric pressure that brings the coupling partners closer together. nsf.gov

The balance between oxidative addition and reductive elimination is crucial for a successful catalytic cycle. The thermodynamics and kinetics of these steps are influenced by the metal, its ligands, and the substrates involved.

Nickel and palladium are the most extensively used catalysts for the α-functionalization of ketones. While no extensive studies focus solely on this compound, a wealth of data exists for the cross-coupling of analogous α-bromoketones and secondary alkyl bromides, providing a strong basis for understanding its reactivity.

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for the cross-coupling of C(sp³)-hybridized electrophiles, including α-bromoketones and other alkyl bromides. nih.govorganic-chemistry.org Nickel-catalyzed Kumada reactions, for instance, couple racemic α-bromoketones with aryl Grignard reagents at low temperatures to produce enantioenriched α-arylketones. nih.gov Similarly, Negishi couplings with organozinc reagents have been successfully employed. nih.gov A significant advantage of nickel is its ability to catalyze reductive cross-couplings between two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant like zinc or manganese powder. sci-hub.senih.gov

Recent research has demonstrated the regiodivergent amidation of unactivated secondary alkyl bromides, including 3- and 4-bromoheptane, using nickel catalysis. um.es The site-selectivity of the amidation can be controlled by the choice of ligand, allowing for functionalization at either the original C-Br bond or at a remote C-H position via a "chain-walking" mechanism. um.es

| Electrophile | Nucleophile/Coupling Partner | Catalyst System | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Racemic 2-bromopropiophenone | PhMgBr | NiCl₂·glyme, (R,R)-Ph-Box | (R)-2-phenylpropiophenone | 80 | nih.gov |

| Racemic 2-bromopropiophenone | PhZnI | NiCl₂·glyme, (i-Pr)-PyBox | (R)-2-phenylpropiophenone | 85 | nih.gov |

| 3-bromoheptane | tBuNCO | NiBr₂·diglyme, Ligand L8, Mn | N-tert-butylheptan-3-amide | 57 | um.es |

| 4-bromoheptane | tBuNCO | NiBr₂·diglyme, Ligand L8, Mn | N-tert-butylheptan-4-amide | 66 | um.es |

| 2-bromoheptane | 4-bromotoluene | NiI₂·xH₂O, Ligand 6, Pyridine, Zn | 3-(p-tolyl)heptane (major isomer) | - | nih.gov |

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their versatility in cross-coupling reactions, most notably the α-arylation of ketones with aryl halides. acs.orgnih.gov This transformation typically proceeds via the generation of a ketone enolate, which then couples with an oxidative addition complex of the aryl halide and the palladium catalyst. acs.org While this is a powerful method, it involves the reaction of a nucleophilic enolate with an electrophilic aryl halide. The direct coupling of α-bromo ketones as electrophiles is also well-established. For instance, palladium-catalyzed Suzuki cross-coupling reactions of bromo-substituted aromatic ketones with various boronic acids are common. nih.govmdpi.com

More recently, palladium catalysis under photoirradiation has been shown to enable the alkylation of silyl (B83357) enol ethers with alkyl bromides, proceeding through a proposed hybrid alkyl-Pd(I)-radical species. sci-hub.se

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Propiophenone | Bromobenzene | Pd(OAc)₂, P(t-Bu)₃, NaO-t-Bu | α-phenylpropiophenone | 99 | acs.org |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chlorophenyl boronic acid | Pd(PPh₃)₄, K₃PO₄ | Monosubstituted Suzuki product | 40 | mdpi.com |

| Trimethyl((1-phenylvinyl)oxy)silane | tert-butyl bromide | Pd(PPh₃)₄, Xantphos, Blue LEDs | α-tert-butyl-propiophenone | 86 | sci-hub.se |

Migratory Insertion: This is another fundamental step in organometallic catalysis where an unsaturated ligand, such as an alkene, alkyne, or carbon monoxide, inserts into a metal-ligand bond on the same metal center. While not as central as oxidative addition and reductive elimination in the direct cross-coupling of this compound with organometallic nucleophiles, migratory insertion becomes relevant in related carbonylation or olefin-coupling reactions. For example, in a hypothetical carbonylation reaction, after oxidative addition of this compound to a Pd(0) center, a CO ligand could undergo migratory insertion into the Pd-alkyl bond to form a Pd-acyl intermediate. Subsequent reaction with a nucleophile and reductive elimination would yield a β-keto ester or amide.

In some rhodium-catalyzed α-alkylations of ketones with olefins, a proposed mechanism involves the oxidative addition of an enamine C-H bond to the metal, followed by migratory insertion of the olefin into the resulting metal-hydride bond. mdpi.com A related concept, "chain-walking," which involves iterative sequences of β-hydride elimination and migratory re-insertion, allows for the functionalization of remote C-H bonds, as seen in the nickel-catalyzed amidation of bromoheptanes. um.es

β-Hydride Elimination: This is a common decomposition pathway in organometallic reactions involving alkyl ligands that have a hydrogen atom on the β-carbon. It is the reverse of migratory insertion of an alkene into a metal-hydride bond. In the context of this compound coupling, if an alkyl-metal intermediate is formed that possesses a β-hydrogen, it can undergo β-hydride elimination to form a metal-hydride species and an alkene, which can be an undesired side reaction. The choice of ligands and reaction conditions is often optimized to suppress this pathway. acs.org

Applications in Complex Molecule Synthesis and Advanced Chemical Transformations

Role as a Core Synthetic Building Block

4-Bromoheptan-3-one is a key starting material for constructing a range of organic molecules. Its utility stems from the reactivity of both the carbon-bromine bond and the carbonyl group, enabling chemists to introduce new functional groups and build carbon skeletons.

The presence of a bromine atom, a good leaving group, makes this compound an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups at the C4 position, leading to a diverse array of substituted heptanone derivatives. For instance, nucleophiles such as amines or thiols can displace the bromide to form new carbon-nitrogen or carbon-sulfur bonds. The ketone group can also be targeted; for example, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165), yielding the corresponding 4-bromoheptan-3-ol. nih.gov This dual reactivity allows for a stepwise functionalization to create elaborately substituted heptanone structures.

Table 1: Potential Functionalizations of this compound

| Reagent/Reaction Type | Position of Reaction | Resulting Functional Group | Product Class |

|---|---|---|---|

| Nucleophilic Substitution (e.g., with NaN₃) | C4 | Azide (-N₃) | Azido-heptanone |

| Nucleophilic Substitution (e.g., with KCN) | C4 | Cyano (-CN) | Cyano-heptanone |

| Reduction (e.g., with NaBH₄) | C3 (Carbonyl) | Hydroxyl (-OH) | Bromo-heptanol |

A carbon atom bonded to four different groups is known as a chiral or stereogenic center. libretexts.org Such a center can exist in two non-superimposable mirror-image forms called enantiomers. libretexts.org The C4 carbon of this compound is a stereogenic center, as it is attached to four distinct substituents. libretexts.orgyoutube.com

Table 2: Substituents on the C4 Stereocenter of this compound

| Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 |

|---|

The presence of this single chiral center makes the entire molecule chiral. libretexts.org Consequently, this compound can be used as a chiral building block in asymmetric synthesis to introduce a specific stereochemistry into a target molecule. For a molecule with 'n' chirality centers, the maximum number of possible stereoisomers is 2ⁿ. pressbooks.pub By starting with an enantiomerically pure form of this compound, chemists can control the stereochemical outcome of a synthesis, which is critical in the development of pharmaceuticals and other biologically active compounds.

Precursor for Elaborately Functionalized Heptanone Derivatives

Construction of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. msu.edumdpi.com The α-haloketone motif in this compound is particularly well-suited for the construction of various five- and six-membered heterocyclic rings.

One of the most classic and reliable methods for synthesizing thiazole (B1198619) rings is the Hantzsch thiazole synthesis. researchgate.netchemicalbook.com This reaction involves the condensation of an α-halocarbonyl compound, such as this compound, with a compound containing a thioamide functional group. chemicalbook.comorganic-chemistry.org

The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide on the carbon bearing the bromine atom. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. This method provides a direct route to 2,4,5-substituted thiazoles, which are prevalent scaffolds in many pharmacologically active molecules. nih.govresearchgate.net

The reactivity of this compound extends beyond thiazole synthesis, enabling the formation of a variety of other heterocyclic systems. Heterocycles containing nitrogen, oxygen, or both are of significant interest due to their widespread presence in natural products and pharmaceuticals. kit.eduresearchgate.netrasayanjournal.co.in

For example, reacting this compound with 1,2-diamines can lead to the formation of nitrogen-containing rings like dihydropyrazines. Similarly, reactions that form an intermediate which can undergo intramolecular cyclization can be used to create oxygen-containing heterocycles. For instance, a Reformatsky-type reaction followed by cyclization could potentially yield furanone derivatives. The versatility of the α-haloketone moiety makes it a valuable precursor for building a library of diverse heterocyclic structures. msu.edu

Table 3: Potential Heterocyclic Systems from this compound

| Reactant | Heterocyclic Product | Class of Heterocycle |

|---|---|---|

| Thioamide (R-C(S)NH₂) | Substituted Thiazole | Nitrogen/Sulfur-containing |

| 1,2-Diamine | Substituted Dihydropyrazine | Nitrogen-containing |

| Amidines | Substituted Imidazole | Nitrogen-containing |

Synthesis of Thiazoles via Reaction with Thioamides

Intermediate in Total Synthesis Efforts

The total synthesis of complex natural products is a significant measure of the state of the art in organic chemistry. Building blocks that offer a combination of functionality and stereochemical control are highly prized in this field. With its defined stereocenter and versatile reactive sites (ketone and bromide), this compound represents a potentially valuable intermediate for the synthesis of complex molecular targets, such as those containing a functionalized alkyl chain or a heterocyclic core. While specific total syntheses prominently featuring this compound as a key reported intermediate are not widely documented in seminal literature, its structural features make it a suitable candidate for such endeavors. semanticscholar.org Its ability to participate in C-C bond-forming reactions and to serve as a linchpin for assembling larger structures underscores its potential utility in constructing portions of complex natural product skeletons.

Synthesis of Natural Products and Bioactive Compounds

While direct total syntheses of natural products employing this compound are not extensively documented, the reactivity of acyclic α-bromo ketones is a cornerstone in the synthesis of numerous bioactive compounds. The structural motif present in this compound is a key component in the assembly of complex natural products. For instance, the pyranonaphthoquinone class of antibiotics, known for their significant antimicrobial and antitumor activities, can be synthesized using strategies that involve the coupling of fragments analogous to α-bromo ketones nih.gov.

The utility of α-bromo ketones like this compound extends to domino reactions, where a series of intramolecular reactions are triggered in a single pot, leading to the rapid assembly of complex heterocyclic systems. Such strategies have been employed in the synthesis of functionalized benzofuro[2,3-c]pyridines, a class of compounds with potential biological activity rsc.org. In these reactions, the α-bromo ketone acts as a key electrophile, participating in a cascade of bond formations to construct the intricate tricyclic system.

Furthermore, α-bromo ketones are precursors to α-amino ketones, which are important structural motifs in many pharmaceuticals. organic-chemistry.orgrsc.org The bromine atom can be displaced by various nitrogen nucleophiles to introduce the amino functionality, a critical step in the synthesis of many biologically active molecules.

Assembly of Complex Polycyclic and Cage Architectures

The construction of strained and complex polycyclic and cage-like molecules is a significant challenge in organic synthesis. The Favorskii rearrangement of α-halo ketones provides a powerful tool for achieving such feats. acs.orgddugu.ac.inmychemblog.comyoutube.comslideshare.net This reaction, which proceeds through a cyclopropanone (B1606653) intermediate, can be used to effect ring contraction in cyclic systems or to create highly branched acyclic carboxylic acid derivatives from acyclic α-bromo ketones like this compound. ddugu.ac.inyoutube.comslideshare.net The rearrangement has been successfully applied to the synthesis of complex molecules, including cage structures. acs.org

Beyond the Favorskii rearrangement, α-bromo ketones are instrumental in other types of cyclization reactions. For example, they are key starting materials in the synthesis of polycyclic isoindolines through annulation reactions with in-situ generated cyclic imines. nih.gov Additionally, the reaction of α-bromo ketones with enynals, catalyzed by copper, can lead to the formation of cyclohexenone-fused polycyclic compounds through a cascade annulation process. organic-chemistry.org These methods highlight the versatility of the α-bromo ketone functionality in building complex, multi-ring systems.

Derivatization for Diverse Chemical Structures

The dual functionality of this compound allows for selective transformations at either the carbonyl group or the bromine-substituted carbon, providing access to a wide array of other valuable chemical structures.

Modification of the Carbonyl Group for Aldehyde or Alcohol Generation

The carbonyl group of this compound can be selectively reduced to an alcohol. The diastereoselective reduction of α-bromo ketones to the corresponding α-halo alcohols is a well-established transformation. chinesechemsoc.orgacs.org Various reducing agents can be employed, and in the case of chiral α-bromo ketones, high levels of stereocontrol can be achieved, leading to the formation of specific stereoisomers of the resulting alcohol. This transformation is crucial for introducing a hydroxyl group while retaining the synthetically useful bromine atom for subsequent reactions.

The conversion of a ketone to an aldehyde is a more complex transformation that typically involves multiple steps. A viable pathway for converting this compound to the corresponding α-bromo aldehyde would first involve the synthesis of an α-hydroxy ketone. organic-chemistry.orgtandfonline.com This intermediate can then be selectively oxidized to the desired α-keto aldehyde. rsc.orgrsc.org This two-step process allows for the formal conversion of the ketone functionality into an aldehyde, opening up new avenues for further chemical modifications.

| Transformation | Starting Material | Key Intermediate(s) | Final Product | Relevant Methodologies |

|---|---|---|---|---|

| Alcohol Generation | This compound | - | 4-Bromoheptan-3-ol | Diastereoselective reduction |

| Aldehyde Generation | This compound | 4-Bromo-3-hydroxyheptan-2-one | 3-Bromo-2-oxoheptanal | Synthesis of α-hydroxy ketone followed by selective oxidation |

Transformations at the Bromine-Substituted Carbon for Alternative Functionalities

The bromine atom in this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide range of functionalities through nucleophilic substitution reactions. organic-chemistry.org For example, reaction with amines can yield α-amino ketones, while reaction with other nucleophiles can introduce sulfur, oxygen, or other carbon-based groups. organic-chemistry.org

A particularly noteworthy transformation is the Reformatsky reaction. acs.orgthieme-connect.comtestbook.comnih.govbyjus.com In this reaction, an organozinc reagent is generated in situ from the α-bromo ketone, which then adds to an aldehyde or ketone to form a β-hydroxy ketone. This reaction is a powerful tool for carbon-carbon bond formation at the α-position of the ketone.

| Reaction Type | Reactant(s) with this compound | Product Type | Key Features |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alcohols, etc. | α-Amino ketones, α-Thio ketones, α-Alkoxy ketones, etc. | Introduction of various heteroatom functionalities |

| Reformatsky Reaction | Zinc, Aldehyde/Ketone | β-Hydroxy ketone | Carbon-carbon bond formation at the α-position |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra provide fundamental information about the number and type of proton and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of 4-Bromoheptan-3-one would display distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of these signals is heavily influenced by the electronegativity of nearby atoms—specifically the bromine atom and the carbonyl oxygen. The proton on the carbon bearing the bromine (C4) is expected to be significantly downfield. Protons on the carbon adjacent to the carbonyl group (C2) would also experience a downfield shift. The alkyl chain protons would appear further upfield.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. The most deshielded carbon is predictably the carbonyl carbon (C3), which typically appears in the range of δ 200-220 ppm. The carbon atom bonded to the electronegative bromine (C4) would also be significantly downfield compared to the other sp³ hybridized carbons. The remaining alkyl carbons would have chemical shifts in the typical aliphatic region.

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₃) | ~0.9 (triplet) | ~14 |

| C2 (-CH₂-) | ~2.5 (quartet) | ~36 |

| C3 (C=O) | - | ~208 |

| C4 (-CHBr-) | ~4.2 (triplet) | ~55 |

| C5 (-CH₂-) | ~1.9 (sextet) | ~34 |

| C6 (-CH₂-) | ~1.5 (sextet) | ~22 |

While 1D NMR identifies the environments of protons and carbons, 2D NMR techniques reveal how these atoms are connected. google.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C1 and C2, C4 and C5, C5 and C6, and C6 and C7, confirming the two separate alkyl fragments attached to the core of the molecule.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These spectra correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). ustc.edu.cnlibretexts.org An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming that the proton at ~4.2 ppm is attached to the carbon at ~55 ppm. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. libretexts.org It is exceptionally powerful for piecing together the molecular skeleton. In this molecule, HMBC would show a correlation from the protons on C2 to the carbonyl carbon (C3) and the C4 carbon. Likewise, protons on C5 would show correlations to C3 and C4, unambiguously confirming the position of the carbonyl group and the bromine atom.

One-Dimensional (¹H, ¹³C) NMR for Proton and Carbon Environments

Vibrational Spectroscopy

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations. vscht.cz

Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum of this compound would be the strong, sharp absorption corresponding to the C=O stretching vibration. For an aliphatic ketone, this peak is expected in the region of 1700-1725 cm⁻¹. udel.edumsu.edu

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration occurs at a much lower frequency and is found in the fingerprint region of the spectrum. This absorption is typically observed in the range of 600-500 cm⁻¹.

C-H Stretch: The stretching vibrations for the sp³ C-H bonds of the alkyl chains would be observed in the region of 2850-3000 cm⁻¹. libretexts.org

Principal Infrared Absorptions for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1700 - 1725 | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. westmont.edu While IR spectroscopy depends on a change in dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. The C=O stretch is also observable in the Raman spectrum. The C-Br bond, being a heavy atom bond, often gives rise to a strong Raman signal, which can be advantageous for its identification.

Infrared (IR) Spectroscopy for Carbonyl and C-Br Stretching Frequencies

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. libretexts.org

For this compound (C₇H₁₃BrO), the mass spectrum would exhibit several key features. nih.gov

Molecular Ion Peak (M⁺·): The presence of bromine is easily identified by a characteristic pair of peaks for the molecular ion, [M]⁺· and [M+2]⁺·, in an approximate 1:1 ratio, due to the natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br. The monoisotopic mass of this compound is 192.01 Da. nih.gov

Alpha-Cleavage: The most common fragmentation pathway for ketones is alpha-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon. miamioh.edu For this compound, this can occur on either side of the carbonyl group:

Loss of an ethyl radical (•CH₂CH₃) would lead to a [M-29]⁺ fragment.

Loss of a propylcarbonyl radical (•COC₃H₇) would lead to a [M-71]⁺ fragment.

Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br), leading to a [M-79]⁺ and [M-81]⁺ fragment.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 192/194 | [C₇H₁₃BrO]⁺· (Molecular Ion) |

| 163/165 | [M - C₂H₅]⁺ |

| 113 | [M - Br]⁺ |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromoheptane |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass of a molecule with very high accuracy, typically to four or more decimal places. brentford.hounslow.sch.ukquora.com This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. quora.com

For this compound, the molecular formula is established as C₇H₁₃BrO. guidechem.comnih.govthermofisher.com Based on the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and bromine (⁷⁹Br), the monoisotopic mass can be calculated. HRMS analysis of this compound would yield a molecular ion peak corresponding to this exact mass, confirming its elemental formula.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃BrO | guidechem.comnih.govthermofisher.com |

| Molecular Weight (g/mol) | 193.08 | guidechem.comnih.govthermofisher.com |

| Monoisotopic Mass (Da) | 192.01498 | nih.gov |

Fragmentation Pattern Analysis for Structural Features

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. libretexts.orguci.edu

For this compound, several key fragmentation pathways are expected:

Isotopic Pattern: Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity. uci.edu This is a distinctive signature for a monobrominated compound.

Alpha-Cleavage: As a ketone, this compound is susceptible to α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu This can occur on either side of the carbonyl.

Cleavage between C3 and C4 would result in the loss of a propyl group and the formation of a brominated acylium ion, or loss of a brominated fragment.

Cleavage between C2 and C3 would lead to the loss of an ethyl radical.

C-Br Bond Cleavage: The carbon-bromine bond can also cleave, leading to the loss of a bromine radical and the formation of a [M-Br]⁺ ion.

These fragmentation patterns allow for the confirmation of the ketone functional group and the placement of the bromine atom at the alpha position.

| Fragmentation Process | Lost Fragment | Resulting Ion (m/z) | Inferred Structural Feature |

|---|---|---|---|

| Molecular Ion | - | 192/194 | Presence of one Bromine atom |

| α-Cleavage | •CH₂CH₃ | 163/165 | Presence of an ethyl group next to C=O |

| α-Cleavage | •CH(Br)CH₂CH₂CH₃ | 57 | Presence of a propyl group attached to C=O |

| C-Br Cleavage | •Br | 113 | Confirms C₇H₁₃O⁺ backbone |

X-ray Crystallography for Solid-State Structural Analysis (if crystalline derivatives are obtained)

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. uni-regensburg.de This method offers definitive proof of a molecule's structure and stereochemistry. However, it requires that the compound of interest can be grown into a high-quality single crystal. researchgate.net

This compound is a liquid at standard conditions, which precludes direct analysis by single-crystal X-ray diffraction. thermofisher.com To utilize this powerful technique, it would first be necessary to convert the molecule into a solid, crystalline derivative. This is a common strategy in chemical analysis, where a non-crystalline compound is reacted to form a stable, crystalline product whose structure can be determined. najah.edu The structure of the derivative then provides conclusive evidence for the structure of the original liquid compound. For example, the structures of complex ketone derivatives have been unambiguously confirmed using this method. uni-regensburg.denajah.edu

While the synthesis of crystalline derivatives of α-bromoketones is a known practice, a search of available literature did not yield a specific published crystal structure for a derivative of this compound. Should such a crystalline derivative be prepared, X-ray crystallography would be the definitive method for confirming its solid-state structure and absolute stereochemistry.

It appears there is a significant lack of publicly available scientific literature and data specifically detailing the computational chemistry and theoretical investigations of this compound. Extensive searches for peer-reviewed articles and database entries concerning Density Functional Theory (DFT) studies, molecular modeling, and cheminformatics of this particular compound have not yielded specific research findings.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the following requested topics for this compound:

Quantum Chemical Calculations for Electronic Structure and Reactivity , including DFT studies of reaction pathways, intermediates, transition states, and activation energies.

Molecular Modeling and Dynamics Simulations , including conformational analysis, stereochemical predictions, and simulations of intermolecular interactions.

Cheminformatics and Predictive Modeling .

Generating content on these subjects without supporting research would result in speculation and would not meet the required standards of scientific accuracy and citation. Further research in the field of computational chemistry would be required to produce the data necessary to construct the requested article.

Computational Chemistry and Theoretical Investigations

Cheminformatics and Predictive Modeling

Development of Predictive Models for Synthesis and Reactivity Outcomes

The prediction of synthesis and reactivity outcomes for α-bromo ketones, including 4-Bromoheptan-3-one, is a focal point of computational chemistry. These predictive models aim to forecast reaction yields, identify potential side products, and elucidate reaction mechanisms, thereby accelerating research and development. The development of such models often involves a combination of theoretical calculations and quantitative structure-activity relationship (QSAR) studies.

Theoretical Investigations of Reactivity

Theoretical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the reactivity of this compound. These methods can model the reaction pathways for various transformations, such as nucleophilic substitution or elimination reactions. For instance, the acid-catalyzed halogenation of ketones, a common route to synthesize α-bromo ketones, proceeds through an enol intermediate. libretexts.orgopenstax.org Computational models can determine the energy barriers associated with the formation of this intermediate and the subsequent reaction with a halogenating agent.

Kinetic studies on the acid-catalyzed halogenation of ketones have shown that the reaction rate is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. openstax.org This suggests that the rate-determining step is the formation of the enol. Theoretical calculations can provide insights into this mechanism by mapping the potential energy surface of the reaction.

The reactivity of α-haloketones is largely governed by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov Computational models can quantify this effect by calculating the partial charges on the atoms within the this compound molecule.

The Favorskii rearrangement is another important reaction of α-bromo ketones, and theoretical studies have been conducted to elucidate its mechanism. acs.org These computational investigations can help predict whether this compound is likely to undergo this rearrangement under specific basic conditions.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its activity, which can be a physical property, a biological effect, or in this context, a measure of reactivity or synthesis yield. numberanalytics.com The development of a QSAR model for this compound would involve several key steps:

Data Set Curation: A dataset of structurally related α-bromo ketones with known experimental data (e.g., reaction yields, rate constants) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). numberanalytics.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

For the synthesis of this compound, a QSAR model could predict the yield of the bromination of heptan-3-one under various conditions. The descriptors in such a model might include properties of the starting ketone, the solvent, and the brominating agent.

For the reactivity of this compound, a QSAR model could predict its rate of reaction with different nucleophiles. The descriptors would likely include electronic parameters (e.g., partial charges, HOMO-LUMO gap) and steric parameters (e.g., molecular volume, surface area).

Below are illustrative data tables that conceptualize how predictive models for the synthesis and reactivity of this compound and related compounds could be presented.

Table 1: Hypothetical Data for a QSAR Model Predicting the Yield of α-Bromination of Ketones

| Compound | Molecular Weight ( g/mol ) | LogP | Predicted Yield (%) | Experimental Yield (%) |

| Propan-2-one | 58.08 | -0.24 | 75 | 78 |

| Butan-2-one | 72.11 | 0.29 | 82 | 80 |

| Pentan-3-one | 86.13 | 0.83 | 85 | 88 |

| This compound | 193.08 | 2.6 | N/A | N/A |

| Cyclopentanone | 84.12 | 0.59 | 90 | 92 |

| Cyclohexanone | 98.14 | 1.07 | 93 | 95 |

Note: This table is for illustrative purposes. The predicted yields are hypothetical and would be generated by a validated QSAR model.

Table 2: Hypothetical Data from Theoretical Calculations on the Reactivity of α-Bromo Ketones

| Reaction | Substrate | Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Dominant Product |

| SN2 | 2-Bromobutanone | Chloride | 15.2 | 2-Chlorobutanone |

| Favorskii | 2-Bromocyclohexanone | Methoxide | 12.5 | Methyl cyclopentanecarboxylate |

| Elimination | This compound | Pyridine | 18.7 | Hept-4-en-3-one |

| Nucleophilic Addition | This compound | Sodium borohydride (B1222165) | 9.8 | 4-Bromoheptan-3-ol |

Note: This table is for illustrative purposes. The calculated activation energies are hypothetical and would be derived from computational chemistry studies.

The development of robust and validated predictive models for the synthesis and reactivity of this compound would be a valuable tool for chemists, enabling more efficient and targeted experimental work.

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the established synthetic routes for 4-Bromoheptan-3-one, and how can researchers optimize reaction conditions for higher yields? A: The synthesis typically involves bromination of heptan-3-one using reagents like molecular bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimizing solvent polarity (e.g., using dichloromethane for homogeneous mixing) and temperature (0–25°C to minimize side reactions) can improve yields. Catalytic acids (e.g., H₂SO₄) may enhance electrophilic substitution efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity . Deuterated analogs (e.g., 1-Bromoheptane-d15) suggest isotopic labeling for mechanistic studies .

Safety and Handling Protocols Q: What safety precautions are critical when handling this compound in laboratory settings? A: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Immediate flushing with water for 15+ minutes is required for eye/skin exposure . Waste must be segregated and disposed via certified chemical waste services to prevent environmental contamination . Toxicity data gaps necessitate treating the compound as a potential hazard until further studies confirm its toxicological profile .

Purity and Characterization Q: Which analytical techniques are most effective for assessing the purity of this compound? A: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for purity assessment. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, with carbonyl (C=O) signals at ~210 ppm in ¹³C NMR. Cross-referencing with NIST Chemistry WebBook data ensures spectral accuracy . For novel derivatives, elemental analysis and X-ray crystallography provide additional validation .

Advanced Research Questions

Mechanistic Studies Q: How can researchers elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions? A: Kinetic studies (e.g., monitoring reaction rates under varying temperatures/pH) and isotopic labeling (e.g., deuterated bromoheptane derivatives) can track substituent effects . Computational tools like density functional theory (DFT) model transition states and steric hindrance from methyl groups, which influence regioselectivity . Contrast with analogs (e.g., 4-Bromo-2-chlorophenylacetic acid) reveals electronic effects on reactivity .

Data Discrepancy Resolution Q: What methodologies resolve contradictions in spectroscopic data for this compound derivatives? A: Employ heterogeneity metrics (e.g., Higgins’ I² statistic) to quantify variability across studies . Cross-validate using multiple techniques (e.g., NMR, IR, and X-ray diffraction) to confirm structural assignments. For ambiguous results, replicate experiments under standardized conditions and report confidence intervals . Systematic reviews of databases like PubMed and Web of Science ensure comprehensive evidence synthesis .

Computational Modeling Q: How can computational tools predict the stability and reactivity of this compound under varying conditions? A: Molecular dynamics simulations assess conformational stability in solvents (e.g., water vs. THF). QSAR (quantitative structure-activity relationship) models correlate substituent effects (e.g., bromine’s electronegativity) with reaction outcomes. Databases like PubChem provide benchmark data for validating computational predictions .

Synthetic Byproduct Analysis Q: What strategies identify and mitigate byproducts during this compound synthesis? A: Monitor reactions via thin-layer chromatography (TLC) to detect intermediates. LC-MS identifies low-abundance byproducts (e.g., di-brominated species). Optimize stoichiometry (e.g., limiting Br₂ equivalents) and use scavengers (e.g., sodium thiosulfate) to quench excess bromine. Compare with analogs like 4-Bromophenethyl alcohol to infer competing reaction pathways .

Methodological Notes

- Experimental Design: Follow Beilstein Journal guidelines for replicability: document procedures in detail, limit main-text data to critical compounds, and deposit extensive datasets in supplementary materials .

- Systematic Reviews: Use Cochrane Handbook protocols for meta-analyses, prioritizing databases with high precision/recall (e.g., Web of Science over Google Scholar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products